molecular formula C12H15N3O B13171900 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine

1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13171900
M. Wt: 217.27 g/mol
InChI Key: WLVBFRZFYMKZIS-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The discovery of this compound is rooted in the broader historical development of pyrazole chemistry. Pyrazoles were first systematically studied in the late 19th century, with Ludwig Knorr coining the term "pyrazole" in 1883. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane reaction, laid the groundwork for later derivatives. Modern advancements, including microwave-assisted synthesis, have enabled efficient functionalization of pyrazole rings, as demonstrated in the work by Kelada et al. (2025), which highlights protocols for generating substituted pyrazoles under controlled conditions.

While the exact discovery date of this compound remains unspecified in available literature, its synthesis likely emerged from 21st-century efforts to optimize pyrazole derivatives for pharmaceutical applications. The compound’s benzyloxymethyl and methyl substituents reflect deliberate design to enhance steric and electronic properties, aligning with trends in medicinal chemistry to improve drug-like characteristics.

Structural Classification Within Pyrazole Derivatives

This compound belongs to the pyrazole family, a class of five-membered heterocycles containing two adjacent nitrogen atoms. Its structure features distinct substitutions:

  • 1-Position : A benzyloxymethyl group (–CH2–O–CH2C6H5), introducing steric bulk and potential for π-π interactions.
  • 3-Position : A primary amine (–NH2), a reactive site for further functionalization.
  • 4-Position : A methyl group (–CH3), modulating electron density across the ring.

The molecular formula (C12H14N4O) and weight (230.26 g/mol) are consistent with mid-sized heterocyclic compounds (Table 1).

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C12H14N4O
Molecular Weight 230.26 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)N1C=CC(N=C(N1)C)OC

This substitution pattern distinguishes it from simpler pyrazoles like 3,5-dimethylpyrazole or pharmacologically active derivatives such as celecoxib. The benzyloxymethyl group enhances solubility in organic solvents, while the amine group offers a handle for cross-coupling reactions.

Academic Significance in Heterocyclic Chemistry

The academic value of this compound lies in its dual role as a synthetic intermediate and a model for studying substitution effects in pyrazoles. Pyrazoles are pivotal in drug discovery due to their bioisosteric equivalence to carboxylic acids and ability to engage in hydrogen bonding. This compound’s amine group enables participation in Schiff base formation or palladium-catalyzed couplings, expanding its utility in constructing complex heterocycles.

Recent studies emphasize its use in microwave-assisted one-pot syntheses, where it serves as a precursor for pyrazolopyrimidinones—a class of compounds with demonstrated biological activity. For example, Kelada et al. (2025) detailed its incorporation into pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives under microwave irradiation, achieving higher yields compared to traditional reflux methods. Such methodologies underscore the compound’s relevance in green chemistry initiatives aimed at reducing reaction times and energy consumption.

Additionally, its structural features make it a candidate for crystallographic studies to analyze substituent effects on ring planarity and intermolecular interactions. The pyrazole core’s inherent planarity, as confirmed by X-ray crystallography in simpler derivatives, provides a foundation for predicting this compound’s behavior in solid-state configurations.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-methyl-1-(phenylmethoxymethyl)pyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-10-7-15(14-12(10)13)9-16-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,13,14)

InChI Key

WLVBFRZFYMKZIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction

The pyrazole nucleus is most commonly prepared by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents (e.g., β-keto esters, acetoacetates). For example, phenylhydrazine derivatives react with methyl acetoacetate or acetophenone derivatives under reflux in alcohol solvents with acid catalysis to yield substituted pyrazoles.

  • Example Reaction: Phenylhydrazine with methyl acetoacetate → 4-methyl-1-phenyl-1H-pyrazol-3-one intermediate.
  • Catalysts and Conditions: Acidic media (acetic acid), reflux in methanol or ethanol for 2–3 hours.
  • Yields: Typically moderate to high (65–85%).

Introduction of the Benzyloxy Methyl Group

The benzyloxy methyl substituent is generally introduced via alkylation reactions involving benzyl protecting groups or benzyl halides. This can occur either before or after pyrazole ring formation depending on the synthetic route.

  • Typical Method: Alkylation of pyrazole nitrogen with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or triethylamine.
  • Alternative: Protection of hydroxyl groups as benzyloxy moieties followed by coupling with pyrazole derivatives.
  • Reaction Medium: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature: Room temperature to mild heating (25–60 °C).

Amination at the 3-Position

The amine group at the 3-position can be introduced by reduction of nitro precursors or by direct substitution reactions.

  • Reduction of Nitro Groups: Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) of 3-nitro-substituted pyrazoles to yield 3-amino derivatives.
  • Direct Amination: Nucleophilic substitution of suitable leaving groups (e.g., halides) with ammonia or amines.
  • Conditions: Mild hydrogenation conditions or nucleophilic substitution in polar solvents.

Representative Synthetic Route (Based on Patent and Literature Data)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Condensation of methyl acetoacetate with phenylhydrazine Reflux in ethanol with acetic acid catalyst 75–85 Forms 4-methyl-1-phenyl-1H-pyrazol-3-one intermediate
2 Alkylation of pyrazole nitrogen with benzyl bromide K2CO3, THF, room temp to 50 °C 80–90 Introduces benzyloxy methyl group via benzyl protection
3 Nitration at 3-position (if starting from 3-H pyrazole) Nitrating agent (e.g., HNO3/H2SO4) Variable Introduces nitro group for later reduction
4 Catalytic hydrogenation of nitro group to amine Pd/C, H2, ethanol, room temp 80–90 Yields 3-amino substituent
5 Purification Recrystallization or chromatography Ensures high purity for biological evaluation

In-Depth Research Findings and Optimization Notes

  • Environmental and Economic Considerations: The use of environmentally benign solvents like ethanol and the avoidance of harsh reagents are emphasized in recent patents to improve sustainability and reduce costs.
  • Catalyst Reusability: Catalysts such as copper triflate and palladium on carbon have been reported to be reusable for multiple cycles without significant loss of activity, enhancing process efficiency.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for monitoring reaction progress and purity.
  • Yields and Purity: Overall yields for the multi-step synthesis range from 65% to 90%, with purity confirmed by NMR, IR, and mass spectrometry.
  • Protecting Group Strategies: Benzyl groups serve as both protecting groups and substituents, allowing for selective deprotection if necessary.

Summary Table of Key Preparation Parameters

Parameter Details/Values References
Starting Materials Phenylhydrazine, methyl acetoacetate, benzyl bromide
Solvents Ethanol, methanol, THF, DMF
Catalysts Pd/C, copper triflate, K2CO3, triethylamine
Temperature Range Room temp to reflux (25–85 °C)
Reaction Time 2–3 hours per step
Yields 65–90% per step
Purification Methods Recrystallization, column chromatography
Characterization Techniques NMR, IR, HR-MS, melting point

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The methyl group on the pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The benzyloxy group enhances its ability to interact with biological membranes, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical features of 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 1: Benzyloxymethyl; 4: Methyl C₁₂H₁₅N₃O 217.27 (calculated) Not available Likely moderate lipophilicity; potential kinase inhibitor scaffold
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine 1: 2-Chlorophenyl; 4: Methyl C₁₀H₁₀ClN₃ 207.66 1249384-77-7 Higher lipophilicity (Cl substituent); used in medicinal chemistry intermediates
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine 3: CF₃-phenoxy; 4: Methyl C₁₁H₁₁F₃N₃O 282.23 (calculated) 1431964-73-6 Enhanced electron-withdrawing effects (CF₃); potential bioactivity modulation
1-[[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-amine 1: Dioxolane-methyl C₉H₁₅N₃O₂ 197.23 1174231-07-2 Increased polarity (dioxolane); predicted pKa = 3.84
N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine Complex fluoroethyl/ethyl groups C₁₂H₁₉ClFN₅ 287.77 1856077-73-0 Fluorine-enhanced bioavailability; exploratory therapeutic agent

Functional Group Impact on Properties

  • Benzyloxymethyl vs. Chlorophenyl ( vs.
  • Trifluoromethylphenoxy Substituent (): The CF₃ group in 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine enhances metabolic stability and electron-withdrawing effects, which may influence binding affinity in enzyme inhibition .
  • Dioxolane-Methyl Group () : The dioxolane ring in 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-amine increases polarity, likely improving aqueous solubility compared to the benzyloxymethyl analog .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns (e.g., amine groups) significantly influence molecular aggregation and crystal packing. While direct data for the target compound are lacking, highlights that pyrazole-amine derivatives often form intermolecular N–H···N or N–H···O bonds, affecting solubility and crystallinity . For instance, the dioxolane-containing analog () may exhibit distinct hydrogen-bonding networks due to its oxygen-rich substituent.

Biological Activity

1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound's structure, featuring a benzyloxy group, plays a crucial role in its interaction with biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}

This structure includes a pyrazole ring, which is known for its pharmacological significance. The benzyloxy group enhances lipophilicity and may facilitate binding to various biological receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzyloxy moiety may enhance the compound's affinity for targets such as:

  • Enzymes : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation.
  • Receptors : It may modulate receptor activity, similar to other compounds in the pyrazole class that interact with tyrosine kinases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. For instance, compounds containing the pyrazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
1MDA-MB-2315.55
2HepG235.58
3HCT-1162.86

These results indicate that the pyrazole structure is essential for cytotoxic activity, with specific substitutions influencing potency .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vivo studies indicated that certain derivatives exhibit comparable anti-inflammatory effects to established drugs. For example, compounds with similar structures showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Antiviral Activity

Research into the antiviral properties of pyrazole derivatives suggests that they can inhibit HIV replication. A related study indicated that modifications in the structure could lead to enhanced activity against the virus without affecting host cell viability .

Case Studies

Several case studies have been published focusing on the biological evaluation of pyrazole derivatives:

  • Anticancer Studies : A series of experiments demonstrated that derivatives of 1H-pyrazole significantly inhibited tumor growth in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest in cancer cells.
  • Inhibition of Enzymatic Activity : A study reported on a series of benzyloxy-substituted pyrazoles showing potent inhibition against monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism and are potential targets for treating depression .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring and substituents like the benzyloxy group are critical for enhancing biological activity. For instance, increasing lipophilicity through benzyloxy substitution correlates with improved binding affinity to target proteins .

Q & A

What are the established synthetic routes for 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Basic Research Focus
The compound is synthesized via cyclocondensation of hydrazine derivatives with ketonitrile intermediates. A standard method involves reacting 3-aryl-2-(aminomethylene)propanenitriles with hydrazine salts (e.g., hydrazinium chloride) in alcohols like ethanol or methanol under reflux (60–80°C). Substituted benzyloxy groups are introduced via nucleophilic substitution or protective-group strategies . Yield optimization requires strict anhydrous conditions and stoichiometric control of hydrazine to avoid side reactions like over-alkylation .

How can crystallographic data resolve ambiguities in structural characterization of this pyrazole derivative?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the regiochemistry of the benzyloxymethyl substituent and the pyrazole ring’s tautomeric form. For example, SC-XRD analysis of analogous compounds (e.g., 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine) revealed bond lengths (C–N: 1.34 Å) and torsion angles consistent with the 1H-pyrazole tautomer. Discrepancies between NMR-predicted and observed structures (e.g., unexpected dihedral angles due to steric hindrance) can be resolved via SC-XRD .

What methodological approaches are recommended for evaluating the compound’s biological activity, and how should contradictory assay results be addressed?

Basic Research Focus
Primary antibacterial screening follows standardized protocols (e.g., broth microdilution assays against Staphylococcus aureus and Escherichia coli). Contradictions in MIC (minimum inhibitory concentration) values may arise from variations in bacterial strains or solvent effects (e.g., DMSO concentration >1% inhibits growth). Normalize results using positive controls (e.g., ciprofloxacin) and replicate assays across independent labs .

How can computational chemistry enhance the design of novel derivatives with improved pharmacological profiles?

Advanced Research Focus
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection. For example, introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position increases electrophilicity, enhancing interactions with bacterial enzyme active sites. Molecular docking (e.g., AutoDock Vina) against targets like DNA gyrase identifies optimal binding conformers. Validate predictions with synthesis and bioassays .

What strategies mitigate low yields in scale-up synthesis, and how are intermediates characterized?

Advanced Research Focus
Low yields during scale-up often result from inefficient heat/mass transfer. Use flow chemistry or microwave-assisted synthesis to improve reproducibility. For example, copper(I)-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) require precise temperature control (35–40°C) and degassed solvents. Monitor intermediates via LC-MS and ¹H NMR (e.g., δ 7.3–7.5 ppm for benzyl protons) to detect impurities early .

How can researchers resolve contradictions between theoretical and experimental spectroscopic data?

Advanced Research Focus
Discrepancies in NMR or IR spectra (e.g., unexpected splitting of pyrazole C-H signals) may arise from dynamic effects like restricted rotation. Variable-temperature NMR (VT-NMR) and 2D techniques (e.g., COSY, NOESY) clarify conformational equilibria. For IR, compare computed (DFT) and experimental vibrational frequencies to assign peaks accurately .

What are the best practices for synthesizing and characterizing salt forms of this compound?

Basic Research Focus
Ammonium salts are prepared by treating the free base with halogen acids (e.g., HCl gas) in aprotic solvents (e.g., dichloromethane). Characterize salts via melting point analysis, ion chromatography (for counterion quantification), and powder XRD to confirm crystallinity. Hydrate formation can be detected via TGA-DSC .

How do steric and electronic effects of the benzyloxymethyl group influence reactivity in cross-coupling reactions?

Advanced Research Focus
The benzyloxymethyl group’s steric bulk (measured via Tolman cone angle) slows Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Electronic effects are probed via Hammett substituent constants (σ): electron-donating groups (e.g., -OCH₂Ph) increase electron density at the pyrazole ring, accelerating electrophilic substitution. Optimize conditions using bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

What analytical techniques are critical for assessing purity in pharmacological studies?

Basic Research Focus
High-purity (>95%) material is essential for reliable bioassays. Use HPLC with a C18 column (ACN/water gradient) and UV detection (254 nm). Confirm purity via elemental analysis (C, H, N within ±0.4%) and HRMS (mass error <5 ppm). For trace metal analysis (e.g., residual Cu from catalysis), employ ICP-MS .

How can researchers design controlled experiments to investigate structure-activity relationships (SAR) for this compound?

Advanced Research Focus
Systematically vary substituents at the 1-, 3-, and 4-positions using parallel synthesis (e.g., 96-well plates). Test derivatives against a panel of enzymes (e.g., kinases, cytochrome P450 isoforms) to map SAR. Use multivariate statistical analysis (e.g., PCA) to correlate electronic/steric descriptors with activity. Address outliers via mechanistic studies (e.g., kinetic isotope effects) .

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